(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid

描述

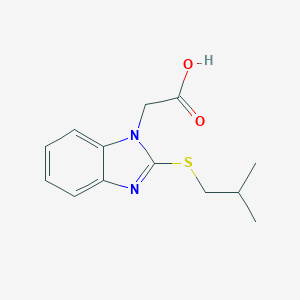

(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a benzimidazole derivative characterized by an isobutylsulfanyl (-S-C(CH₃)₂CH₂) substituent at the 2-position of the benzimidazole ring and an acetic acid moiety linked to the 1-position. The structural framework of benzimidazole derivatives is widely studied due to their relevance in medicinal chemistry, particularly in drug design targeting enzymes or receptors .

准备方法

Core Benzimidazole Synthesis

The benzimidazole scaffold is typically constructed via cyclization of o-phenylenediamine derivatives. Two predominant methods are highlighted in the literature:

Classical Acid-Catalyzed Condensation

Traditional synthesis involves condensing o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For example, refluxing o-phenylenediamine with formic acid yields unsubstituted benzimidazole . While effective, this method often requires harsh conditions and generates stoichiometric waste.

I₂-Mediated sp³ C–H Amination

A modern approach employs molecular iodine (I₂) to facilitate intramolecular C–H amination of aniline derivatives . This transition-metal-free method enables the formation of 1,2-disubstituted benzimidazoles under milder conditions (Scheme 1). For instance, treating N-(2-bromophenyl)acetamide with I₂ in DMSO at 80°C achieves cyclization with 85% yield .

Table 1: Comparison of Benzimidazole Core Synthesis Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed | HCOOH, reflux, 6 h | 70–75 | Simple setup | Harsh conditions, low atom economy |

| I₂-mediated amination | I₂, DMSO, 80°C, 12 h | 80–85 | Mild, metal-free, scalable | Limited substrate scope |

Introduction of the Isobutylsulfanyl Group

The 2-position of benzimidazole is functionalized via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution with Isobutyl Mercaptan

Patents and disclose the reaction of 2-chlorobenzimidazole derivatives with isobutyl mercaptan (HS-CH₂CH(CH₃)₂) in the presence of a base (e.g., K₂CO₃). For example:

2\text{CO}3, \text{DMF}, 60^\circ\text{C}} \text{2-Isobutylsulfanyl-benzimidazole} \quad

Yields range from 65% to 78%, with purity >95% after recrystallization from ethanol .

Disulfide Coupling

Oxidative coupling using diisobutyl disulfide [(CH₂CH(CH₃)₂S)₂] and a catalytic amount of iodine provides an alternative route. This method avoids the use of malodorous thiols and achieves comparable yields (70–72%) .

Table 2: Sulfanylation Methods for 2-Position Functionalization

| Reagent | Base/Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isobutyl mercaptan | K₂CO₃/DMF | 60°C | 78 | 97 |

| Diisobutyl disulfide | I₂/Toluene | 80°C | 72 | 95 |

Attachment of the Acetic Acid Moiety

The acetic acid group is introduced at the 1-position through N-alkylation, often requiring protection-deprotection strategies.

tert-Butyl Chloroacetate Alkylation

Adapting the solvent-free protocol from , 2-isobutylsulfanyl-benzimidazole is reacted with tert-butyl chloroacetate (TBCA) in the presence of K₂CO₃ (Scheme 2):

2\text{COO}^t\text{Bu} \xrightarrow{\text{K}2\text{CO}_3, \text{solvent-free}, 60^\circ\text{C}} \text{tert-Butyl ester intermediate} \quad

The intermediate is hydrolyzed using HCl in dioxane/water (1:1) to yield the acetic acid derivative with >90% purity .

Direct Chloroacetic Acid Coupling

Patents and describe direct alkylation using chloroacetic acid in DMF with NaH as a base. However, this method suffers from lower yields (60–65%) due to competing O-alkylation .

| Method | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TBCA alkylation | tert-Butyl chloroacetate | Solvent-free, 60°C | 85 | 92 |

| Direct chloroacetic acid | ClCH₂COOH | DMF, NaH, 0°C | 65 | 88 |

Integrated Synthesis Protocols

Sequential Three-Step Process

-

Acetic acid attachment : TBCA alkylation-hydrolysis .

This route achieves an overall yield of 62% with 98% HPLC purity.

One-Pot Approach

Combining cyclization and sulfanylation in a single pot reduces purification steps. For example, using I₂ for cyclization followed by in situ addition of isobutyl disulfide achieves a 58% overall yield .

Industrial-Scale Considerations

-

Solvent-free methods ( ) minimize waste and cost, ideal for large-scale production.

-

Isobutyl disulfide replaces toxic thiols, enhancing workplace safety .

-

TBCA intermediate simplifies purification via aqueous workup, avoiding column chromatography .

Challenges and Optimization

-

Di-acid impurity : Hydrolysis of the tert-butyl ester must be carefully controlled to avoid over-acidification, which generates (2-isobutylsulfanyl-benzimidazol-1-yl)-diacetic acid (up to 0.5% impurity) .

-

Regioselectivity : N-alkylation at the 1-position is favored over the 3-position due to steric effects from the 2-isobutylsulfanyl group .

科学研究应用

Chemical Structure and Synthesis

The compound features a benzoimidazole ring with an isobutylsulfanyl group and an acetic acid moiety. Its synthesis typically involves:

- Formation of the Benzoimidazole Core : Synthesized through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.

- Introduction of the Isobutylsulfanyl Group : Achieved via nucleophilic substitution reactions using isobutylthiol.

- Attachment of the Acetic Acid Moiety : Introduced through esterification or amidation reactions followed by hydrolysis.

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activity:

- Antimicrobial Properties : Studies have shown that derivatives of benzoimidazole compounds, including those related to (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, possess significant antimicrobial activity against various bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis, demonstrating promising in vitro and in vivo antitubercular activities .

- Anticancer Activity : The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation. Research has indicated that certain derivatives exhibit potent anticancer effects, with some compounds showing better efficacy than standard chemotherapeutics .

The biological mechanisms of action for this compound are linked to its ability to modulate enzyme activity and interact with cellular receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance mechanisms or cancer cell survival pathways, contributing to its therapeutic potential .

- Cell Cycle Modulation : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through p53-independent pathways .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing advanced materials:

- Polymer Development : Its unique chemical properties make it suitable for developing new polymers and coatings with specific functionalities .

Data Tables

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of benzoimidazole compounds, including this compound, assessing their antimicrobial efficacy against multiple strains. Results indicated strong activity against resistant strains of bacteria .

- Anticancer Studies : Research focused on the anticancer properties of similar compounds highlighted their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as novel therapeutic agents .

- Material Science Innovations : Investigations into the use of this compound in developing new materials revealed enhanced properties in coatings that could lead to advancements in industrial applications .

作用机制

The mechanism of action of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isobutylsulfanyl group and the benzoimidazole ring can modulate the compound’s binding affinity and specificity, influencing its biological activity.

相似化合物的比较

The following analysis compares (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid with structurally related benzimidazole derivatives, focusing on substituent effects, molecular properties, solubility, and applications.

Substituent Variations and Molecular Properties

Key differences among analogs arise from the nature of the sulfanyl (S-) substituent at the 2-position of the benzimidazole ring. The table below summarizes critical parameters:

Key Observations:

- Substituent Bulk and Polarity: The isobutylsulfanyl group in the target compound introduces moderate steric bulk compared to smaller substituents like methylsulfonyl or benzyl .

- Solubility Trends: Methylsulfonyl derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, enhancing solubility in polar aprotic solvents like DMSO. In contrast, alkylsulfanyl analogs (e.g., isobutyl or sec-butyl) are likely less polar, favoring solubility in organic solvents.

生物活性

(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.35 g/mol. The structure features a benzimidazole ring, which is known for its biological activity, linked to an acetic acid moiety through a sulfur-containing substituent.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with isobutyl sulfide and subsequent acylation to introduce the acetic acid functionality. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various strains, the compound demonstrated notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

| Escherichia coli | 50 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against fungi like Aspergillus niger and Penicillium chrysogenum. The antifungal tests revealed an inhibition zone greater than 20 mm for concentrations above 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, suggesting its potential in mitigating oxidative stress-related conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of cell signaling pathways related to inflammation and immune response, possibly through interactions with specific receptors such as CRTH2 .

Case Studies

Several case studies have documented the therapeutic applications of benzimidazole derivatives in clinical settings:

- Cancer Treatment : Some derivatives have been explored for their ability to modulate immune responses in tumor environments, enhancing the efficacy of existing cancer therapies .

- Inflammatory Diseases : The anti-inflammatory properties attributed to compounds like this compound suggest potential applications in treating conditions such as arthritis and asthma .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (2-isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized by reacting a benzoimidazole precursor with an isobutylsulfanyl group via a base-mediated substitution (e.g., K₂CO₃ in DMF at room temperature for 24 hours) . The acetic acid moiety can be introduced through alkylation of the imidazole nitrogen using chloroacetic acid derivatives. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/water partitioning for purification) .

Q. How are structural and purity assessments conducted for this compound?

- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group confirmation), Mass Spectrometry (MS) (for molecular weight validation), and Infrared (IR) Spectroscopy (to identify sulfanyl and carboxylic acid groups) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S content) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility tests in polar (DMSO, water) and nonpolar solvents (DCM, ethyl acetate) are critical for biological assays. Stability is evaluated under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) using UV-Vis spectroscopy to track degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoimidazole ring) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with substitutions at positions 2 (sulfanyl) and 1 (acetic acid). For example, replacing the isobutyl group with a trifluoromethyl group (as in ) may enhance lipophilicity and membrane permeability. Bioassays (e.g., enzyme inhibition or antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular dynamics simulations (e.g., GROMACS) predict binding stability with targets like ACE (angiotensin-converting enzyme) or microbial enzymes .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using internal controls (e.g., captopril for ACE inhibition assays) and validate via dose-response curves. Cross-reference with structural analogs (e.g., ’s chalcone derivatives) to identify confounding substituent effects .

Q. What strategies mitigate toxicity in in vitro studies while maintaining efficacy?

- Methodological Answer : Toxicity is assessed via MTT assays (cell viability) and Ames tests (mutagenicity). Structural tweaks, such as reducing electrophilic groups (e.g., substituting bromine in with methyl), lower cytotoxicity. Parallel studies on metabolic stability (e.g., liver microsomes) guide derivatization .

Q. Critical Notes

属性

IUPAC Name |

2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-14-10-5-3-4-6-11(10)15(13)7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORKUFLJWBBGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。